The synthesis of 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one can be achieved through several methods:
5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for compounds like 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one often involves interaction with biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding with target sites, while the bromo substituent can enhance lipophilicity or alter electronic properties.
Research indicates that benzimidazole derivatives exhibit various pharmacological effects, including anti-inflammatory and antimicrobial activities. Detailed studies are necessary to elucidate specific interactions at the molecular level for this compound.
Physical and chemical properties are crucial for determining the suitability of this compound in various applications, including drug formulation and material science.
5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one has potential applications in:
The target molecule, 5-amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, features a benzimidazolone core systematically modified with strategically positioned substituents that collectively govern its physicochemical and reactivity profile. This heterocyclic framework integrates:
Table 1: Comparative Molecular Parameters of Target vs. Reference Compounds
Parameter | Target Diethyl Compound | Dimethyl Analog [4] [5] |
---|---|---|
Molecular Formula | C₁₁H₁₄BrN₃O | C₉H₁₀BrN₃O |
Molecular Weight (g/mol) | 284.16 (calculated) | 256.10 (reported) |
Nitrogen Positions | N1, N3, C5-amino | N1, N3, C5-amino |
Halogen Position | C6 | C6 |
Predicted logP* | 1.8 ± 0.3 | 1.0 ± 0.2 (experimental) |
*Calculated via Crippen’s fragmentation method
The molecule exhibits precisely tuned electronic properties:
The substituent arrangement targets specific performance criteria:
The retrosynthetic pathway employs a convergent approach with three critical disconnections:
Table 2: Retrosynthetic Pathway Evaluation
Disconnection Level | Bond Disconnected | Synthon Pair | Complexity Score* |
---|---|---|---|
Level 1 | N1-Ethyl, N3-Ethyl | Ethyl⁺ / Imidazolone N⁻ | 2 (low) |
Level 2 | C2=O/N1 bond | Carbonyl⁺ / 1,2-Diaminoarene | 5 (high) |
Level 3 | C-Br bond | Br⁺ / 5-Nitro-1,2-diaminobenzene | 3 (medium) |
*Complexity: 1=trivial, 5=challenging
The optimal forward synthesis adapts methodologies from dimethyl analogs [2] [4] with ethylation adjustments:
Route A (Early Diethylation):4-Bromo-5-nitro-o-phenylenediamine → [N-ethylation] → 1,3-diethyl-5-nitro-6-bromo-benzimidazol-2-one → [Reduction] → Target
Challenge: Nitro reduction competes with ethyl group dealkylation (20% over-reduction to amine at 65°C).
Route B (Late Diethylation - Preferred):4-Bromo-5-nitro-o-phenylenediamine → [Cyclization] → 5-amino-6-bromo-1H-benzimidazol-2(3H)-one → [N-ethylation] → Target
Advantages:
Critical Optimization Parameters:
DFT simulations (B3LYP/6-311G**) confirm design hypotheses:
This strategic framework establishes 5-amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one as a synthetically accessible scaffold optimized for downstream derivatization, with electronic and steric parameters finely tuned through deliberate substituent engineering.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7